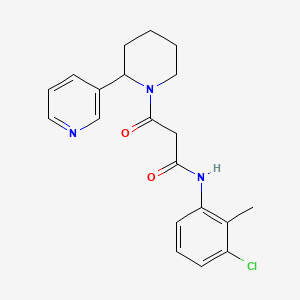
N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide, commonly known as CP-945,598, is a small-molecule antagonist of the cannabinoid receptor 1 (CB1). CB1 is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating appetite, pain sensation, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and addiction.
Mecanismo De Acción
CP-945,598 is a selective antagonist of the N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide receptor, which means that it binds to the receptor but does not activate it. N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide receptors are primarily found in the brain and are involved in the regulation of appetite, pain sensation, and mood. N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide activation by endocannabinoids or exogenous cannabinoids such as THC can lead to increased appetite and food intake, as well as altered glucose and lipid metabolism. By blocking N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide activation, CP-945,598 can reduce food intake, improve glucose and lipid metabolism, and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CP-945,598 has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, CP-945,598 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. These effects are thought to be mediated by the blockade of N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide receptors in the brain and peripheral tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-945,598 in lab experiments is its selectivity for the N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide receptor, which allows for more precise targeting of the endocannabinoid system. However, one limitation is its relatively low potency compared to other N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide antagonists, which may require higher doses or longer treatment times to achieve the desired effects.
Direcciones Futuras
Future research on CP-945,598 could focus on its potential therapeutic applications in other areas, such as anxiety, depression, and pain. It could also be used in combination with other drugs or therapies to enhance its effects or reduce potential side effects. In addition, further studies could investigate the long-term safety and efficacy of CP-945,598 in humans.
Aplicaciones Científicas De Investigación
CP-945,598 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and addiction. In preclinical studies, CP-945,598 has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, CP-945,598 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-oxo-3-(2-pyridin-3-ylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-16(21)7-4-8-17(14)23-19(25)12-20(26)24-11-3-2-9-18(24)15-6-5-10-22-13-15/h4-8,10,13,18H,2-3,9,11-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAXSXUBZOALHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)N2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4460522.png)
![1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide](/img/structure/B4460527.png)
![2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4460534.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460541.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)

![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylisoxazole](/img/structure/B4460559.png)
![1-(ethylsulfonyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4460575.png)
![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4460583.png)
![1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460593.png)
![6-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4460594.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenesulfonamide](/img/structure/B4460595.png)
![2-{[2-(1,3-benzodioxol-5-ylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4460609.png)
![4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile](/img/structure/B4460614.png)